Picamilon - 34562-97-5

Picamilon

Catalog Number: EVT-277091
CAS Number: 34562-97-5
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Picamilon, also known as nicotinoyl-GABA or Pikamilone, is a synthetic compound formed by combining nicotinic acid (niacin) and γ-aminobutyric acid (GABA). [, , ] It has been studied for its potential role in various biological processes, specifically related to its effect on the central nervous system. [, , , , , , ]

γ-Aminobutyric acid (GABA)

Relevance: GABA is a direct structural analog of Picamilon. Picamilon is a synthetic compound formed by combining GABA with niacin (nicotinic acid). The rationale behind Picamilon's design was to enhance GABA's ability to cross the blood-brain barrier by attaching a niacin molecule to it [, , , , , , , , , ]. Both compounds have been investigated for their potential therapeutic benefits in conditions such as anxiety, insomnia, and cerebrovascular disorders.

Niacin (Nicotinic Acid)

Relevance: Niacin is a crucial component of Picamilon. The rationale behind Picamilon's design was to enhance GABA's ability to cross the blood-brain barrier by attaching a niacin molecule to it [, , , , , , , , , ]. This structural modification is believed to facilitate Picamilon's entry into the brain, where it can exert its pharmacological effects.

Repaglinide

Relevance: While not structurally related to Picamilon, Repaglinide served as an internal standard in a study that aimed to develop an LC-MS method for determining Picamilon concentrations in human plasma []. Internal standards are crucial in analytical chemistry for accurate and reliable quantification of target compounds in complex mixtures.

Sodium Succinate

Relevance: Sodium succinate was used as a comparator to Piracetam and Picamilon in a study investigating the impact of these compounds on the pathobiochemical changes in the central nervous system following acute ischemic tissue damage []. The study aimed to compare the effects of these compounds on metabolic parameters, antioxidant activity, and neuronal damage following cerebral ischemia.

Bicuculline

Relevance: Bicuculline was utilized in a study exploring the role of GABAergic mechanisms in the cerebrovascular and neuroprotective effects of Picamilon and Afobazole []. The study found that Bicuculline significantly diminished the cerebrovascular effects of Afobazole, indicating the involvement of GABAergic mechanisms in Afobazole's action. In contrast, Picamilon's effects were not altered by Bicuculline, suggesting a different mechanism of action compared to Afobazole.

Picrotoxin

Relevance: Picrotoxin played a crucial role in a study investigating the involvement of GABAergic mechanisms in the cerebrovascular and neuroprotective effects of Picamilon and Afobazole []. The study discovered that while Bicuculline, a GABA binding site antagonist, did not affect Picamilon's cerebrovascular effects, Picrotoxin significantly reduced Picamilon's impact on cerebral blood flow. This finding suggests that Picamilon might exert its effects by enhancing GABAergic transmission, leading to increased chloride ion influx through GABAA receptors.

[2-14C]serotonin

Relevance: This radiolabeled compound was used in a study investigating the effects of Picamilon and aldose reductase inhibitors (AL-1576, sorbinil) on diabetic neuropathy in rats []. The study aimed to assess the impact of these compounds on serotonin release from nerve terminals, which is often impaired in diabetic neuropathy. The results showed that both Picamilon and aldose reductase inhibitors partially restored serotonin release, suggesting potential therapeutic benefits for diabetic neuropathy.

[U-14C]GABA

Relevance: This radiolabeled compound was employed in a study examining the effects of Picamilon and aldose reductase inhibitors (AL-1576, sorbinil) on diabetic neuropathy in rats []. The research focused on how these compounds influence GABA release from nerve terminals, a process often disrupted in diabetic neuropathy. The findings revealed that Picamilon specifically restored GABA release, indicating a potential therapeutic role in addressing GABAergic dysfunction associated with diabetic neuropathy.

AL-1576

Relevance: AL-1576 was one of the aldose reductase inhibitors investigated alongside Picamilon in a study on diabetic neuropathy in rats []. The study aimed to compare the efficacy of these compounds in mitigating diabetic neuropathy by assessing their effects on neurotransmitter release, Na+,K+-ATPase activity, and sorbitol levels. AL-1576 demonstrated beneficial effects by restoring serotonin and GABA release, normalizing Na+,K+-ATPase activity, and reducing sorbitol levels.

Isonicotinoyl-γ-aminobutyric acid (IG)

Relevance: Isonicotinoyl-γ-aminobutyric acid (IG) was compared to Picamilon (Nicotinoyl-GABA) in a study evaluating their potential as GABA prodrugs []. The study assessed various pharmacological responses, including anticonvulsant effects, prolongation of pentobarbital sleeping time, and depressive effects on motor activity, in relation to brain GABA levels. The results showed that IG led to a more significant increase in brain GABA levels and exhibited more potent pharmacological effects compared to NG.

Nicotinoyl-GABA

Aminalon

Relevance: Aminalon (GABA) is a direct structural analog of Picamilon and was investigated alongside Picamilon in several studies. One study evaluated their effects on the typological parameters of cerebral hemodynamics in swimmers with dysadaptation syndrome []. Both Aminalon and Picamilon demonstrated positive effects on cerebral circulation, suggesting potential benefits for individuals experiencing stress-induced physiological imbalances.

Synthesis Analysis

The synthesis of Picamilon involves a straightforward chemical reaction between GABA and nicotinoyl chloride in an aqueous solution. The reaction can be summarized as follows:

  1. Reagents: γ-Aminobutyric acid and nicotinoyl chloride hydrochloride.
  2. Reaction Conditions: The synthesis typically occurs under controlled temperature and pH conditions to ensure optimal yield.
  3. Mechanism: The nucleophilic amine group of GABA attacks the carbonyl carbon of nicotinoyl chloride, leading to the formation of Picamilon through amide bond formation.
GABA+Nicotinoyl chloridePicamilon+HCl\text{GABA}+\text{Nicotinoyl chloride}\rightarrow \text{Picamilon}+\text{HCl}

This efficient synthesis method has been documented in various studies, indicating favorable yields under optimized conditions .

Molecular Structure Analysis

Picamilon has a molecular formula of C10H12N2O3C_{10}H_{12}N_{2}O_{3} and a molar mass of approximately 208.22 g/mol. Its structure features a γ-aminobutyric acid moiety linked to a nicotinic acid group, allowing it to exhibit both hydrophilic and lipophilic properties. The compound's structural characteristics can be summarized as follows:

  • IUPAC Name: N-nicotinoyl-γ-aminobutyric acid
  • CAS Number: 34562-97-5
  • SMILES Notation: C(C(=O)NCC(C(=O)O)C(=O)N)C(=O)N
  • 3D Structure: The spatial arrangement allows for effective interaction with biological targets, particularly GABA receptors.

The presence of both carboxylic acid and amide functional groups contributes to its solubility and reactivity in biological systems .

Chemical Reactions Analysis

Picamilon undergoes hydrolysis in vivo, primarily converting into GABA and niacin after administration. This transformation is crucial for its pharmacological activity:

  1. Hydrolysis Reaction:
    PicamilonGABA+Nicotinic Acid\text{Picamilon}\rightarrow \text{GABA}+\text{Nicotinic Acid}
  2. Biological Reactions:
    • GABA acts as an inhibitory neurotransmitter, modulating neuronal excitability.
    • Nicotinic acid may induce vasodilation, enhancing cerebral blood flow.

Research indicates that Picamilon itself does not directly activate GABA receptors but rather facilitates the release of GABA upon hydrolysis .

Mechanism of Action

The mechanism by which Picamilon exerts its effects involves several key processes:

  1. Blood-Brain Barrier Penetration: Picamilon crosses the blood-brain barrier due to its lipophilic nature.
  2. Conversion to Active Components: Once in the central nervous system, it is hydrolyzed into GABA and nicotinic acid.
  3. Neurotransmitter Activity:
    • GABA binds to GABA receptors, promoting inhibitory neurotransmission.
    • Increased levels of GABA can lead to anxiolytic effects and reduced neuronal excitability.
  4. Vasodilation: Nicotinic acid enhances blood flow by dilating blood vessels, potentially improving oxygen supply to brain tissues.

Studies have shown that while Picamilon itself may not interact with specific biological targets directly, its metabolites play significant roles in neuroprotection and cognitive enhancement .

Physical and Chemical Properties Analysis

Picamilon exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water with varying solubility at different pH levels; higher solubility at acidic pH (pH 2.0) compared to neutral pH (pH 7.4).
  • Melting Point: Approximately 140–145 °C.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties contribute to its bioavailability and pharmacokinetics, with reported bioavailability ranging from 50% to 88% .

Applications

Picamilon has been investigated for various scientific applications:

  1. Neuroprotection: Studies suggest potential benefits in protecting neurons from oxidative stress and excitotoxicity.
  2. Cognitive Enhancement: Research indicates possible improvements in memory and learning capabilities due to increased cerebral blood flow.
  3. Anxiolytic Effects: Its action as a GABAergic agent positions it as a candidate for anxiety treatment.
  4. Clinical Use: In Russia, it is prescribed for cognitive disorders, anxiety, and cerebrovascular insufficiency.

Despite its potential benefits, Picamilon's regulatory status varies globally; it is not approved for use in the United States but remains available in other countries .

Introduction to Picamilon as a Research Subject

Historical Development and Soviet-Era Pharmacological Innovation

Picamilon emerged from the distinctive pharmaceutical innovation ecosystem of the Soviet Union in 1969-1970, synthesized at the All-Union Vitamin Research Institute [1] [5]. Its development occurred within a historical context of state-directed investment in neuropharmacology, particularly compounds addressing cerebrovascular insufficiency and cognitive enhancement. Soviet pharmacological research during this period emphasized: (1) overcoming biological barriers to CNS drug delivery; (2) repurposing endogenous biomolecules through structural modification; and (3) developing multifunctional agents suitable for diverse neurological conditions [8] [9].

The compound's development aligned with broader Soviet-era pharmaceutical initiatives aimed at achieving therapeutic self-sufficiency and addressing population health challenges through domestically developed medicines. Research institutions like the Gamaleya Institute and the All-Union Vitamin Research Institute operated as centralized hubs for such innovation, focusing on practical therapeutic applications rather than purely fundamental research [8]. Picamilon was subsequently developed as a prescription pharmaceutical in Russia, with rights held by the Russian pharmaceutical company NPK ECHO ("НПК ЭХО") [1]. Its approval pathway reflected the distinctive regulatory and medical practice frameworks of the Soviet and post-Soviet medical system, where it was indicated for conditions ranging from cerebrovascular disorders to asthenic states and cognitive enhancement [5] [9].

Table 1: Key Historical Milestones in Picamilon Development

YearDevelopment MilestoneResearch Context
1969-1970Initial synthesis at All-Union Vitamin Research InstituteSoviet-era neuropharmacology innovation
1986Introduction as prescription pharmaceutical in RussiaState-directed therapeutic development
1989-1991Publication of key pharmacokinetic studies in Farmakologiia i ToksikologiiaValidation of BBB permeability and cerebrovascular effects
2015FDA declaration as unlawful in dietary supplementsRegulatory divergence between Russia and Western markets
2023Publication of comprehensive receptor binding profileModern validation of pharmacological specificity

Rationale for Studying GABA-Niacin Hybrid Compounds in Neuropharmacology

The molecular design of Picamilon addresses two fundamental neuropharmacological challenges through a single hybrid structure. First, GABA itself demonstrates extremely limited blood-brain barrier permeability due to its hydrophilic nature and lack of specialized transport mechanisms at therapeutic concentrations [1] [4]. Early research demonstrated that unconjugated GABA administration failed to significantly elevate brain GABA levels or produce consistent GABAergic effects. Second, niacin (nicotinic acid) exhibits potent vasodilatory properties but causes undesirable peripheral effects like cutaneous flushing when administered systemically [5] [14].

The covalent conjugation strategy pursued by Soviet researchers was predicated on several biochemical hypotheses:

  • Prodrug Transformation: The hybrid molecule would remain pharmacologically inert until enzymatic hydrolysis within the CNS liberated its active components (GABA and niacin) directly within the target tissue [1] [5].
  • Enhanced Permeability: The lipophilic nicotinoyl moiety would facilitate passive diffusion across the blood-brain barrier, effectively using niacin as a molecular "Trojan horse" for GABA delivery [4] [9].
  • Targeted Vasodilation: Niacin liberated intracerebrally would exert vasodilatory effects preferentially on cerebral vasculature rather than peripheral vessels, potentially minimizing systemic side effects [5] [14].
  • Pharmacodynamic Synergy: The simultaneous elevation of GABA neurotransmission and increased cerebral blood flow would produce complementary neurophysiological effects beneficial for conditions involving both metabolic and vascular components [5] [10].

This molecular strategy represented an innovative approach to circumvent biological barriers while achieving spatial targeting of pharmacological effects. Subsequent pharmacokinetic studies in animal models confirmed Picamilon's ability to penetrate the BBB more efficiently than GABA alone, with brain concentrations peaking 30 minutes post-administration [9] [11]. The compound thus serves as a prototype for hybrid molecules designed to overcome pharmacokinetic limitations while engaging complementary therapeutic mechanisms.

Properties

CAS Number

34562-97-5

Product Name

Picamilon

IUPAC Name

4-(pyridine-3-carbonylamino)butanoic acid

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C10H12N2O3/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14)

InChI Key

NAJVRARAUNYNDX-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NCCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Nicotinoyl-GABA; Nicotinoyl GABA; NicotinoylGABA; Pikamilon; Pikamilone; GABA-NG; GABA NG; GABANG;

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.